molecular formula C21H31NO3S B11505612 Benzenesulfonamide, N-(2-adamantan-1-ylethyl)-4-methoxy-2,5-dimethyl-

Benzenesulfonamide, N-(2-adamantan-1-ylethyl)-4-methoxy-2,5-dimethyl-

Cat. No.: B11505612
M. Wt: 377.5 g/mol
InChI Key: HNDCRXNRHNMHHQ-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is a synthetic organic compound that features a unique structure combining an adamantane moiety with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane moiety is introduced through a reaction involving adamantane and an appropriate alkylating agent.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the adamantane derivative with a sulfonyl chloride in the presence of a base.

    Methoxylation and Methylation:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: Its structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross biological membranes, while the sulfonamide group can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(ADAMANTAN-2-YL)ETHYL]-N’-R-UREAS AND -THIOUREAS: These compounds share the adamantane moiety and have similar biological activities.

    N-[(ADAMANTAN-1-YL)ETHYL]-1H-IMIDAZOLE-1-CARBOXAMIDE: This compound also features an adamantane group and is used in similar research applications.

Uniqueness

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to the combination of its adamantane and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H31NO3S

Molecular Weight

377.5 g/mol

IUPAC Name

N-[2-(1-adamantyl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C21H31NO3S/c1-14-7-20(15(2)6-19(14)25-3)26(23,24)22-5-4-21-11-16-8-17(12-21)10-18(9-16)13-21/h6-7,16-18,22H,4-5,8-13H2,1-3H3

InChI Key

HNDCRXNRHNMHHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3)C)OC

Origin of Product

United States

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